Bis(2-mercaptoethyl) sulfide

CAS No.: 9027-67-2

Cat. No.: VC13328178

Molecular Formula: C4H10S3

Molecular Weight: 154.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9027-67-2 |

|---|---|

| Molecular Formula | C4H10S3 |

| Molecular Weight | 154.3 g/mol |

| IUPAC Name | 2-(2-sulfanylethylsulfanyl)ethanethiol |

| Standard InChI | InChI=1S/C4H10S3/c5-1-3-7-4-2-6/h5-6H,1-4H2 |

| Standard InChI Key | KSJBMDCFYZKAFH-UHFFFAOYSA-N |

| SMILES | C(CSCCS)S |

| Canonical SMILES | C(CSCCS)S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

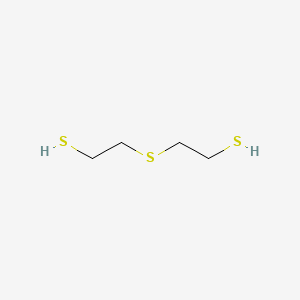

The compound features a linear arrangement of two 2-mercaptoethyl groups () connected via a sulfur atom, creating a thioether linkage. This configuration enables dual reactivity through both thiol deprotonation and sulfide oxidation pathways. X-ray crystallographic studies confirm a bond angle of at the central sulfur, with C-S bond lengths averaging .

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 154.32 g/mol | - |

| Boiling Point | 135–138°C | 10–13 mmHg |

| Melting Point | -11°C | - |

| Density | 1.19 g/cm³ | 20°C |

| Refractive Index | 1.593–1.598 | |

| Water Solubility | 620 mg/L | 20°C |

| Flash Point | 90°C | Closed cup |

The compound exists as a colorless to pale yellow liquid at room temperature, exhibiting limited aqueous solubility but high miscibility with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Industrial-Scale Synthesis

A optimized two-step process developed in 2012 ( ) addresses traditional challenges of low purity and environmental impact:

Step 1: Isosulfuronium Salt Formation

Key conditions:

-

Molar ratio 2.2:1 (thiourea:thiodiethylene glycol)

-

Zinc chloride (2.5 wt%) as catalyst

-

4-hour reaction time at reflux

Step 2: Alkaline Hydrolysis

Critical parameters:

-

Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst

-

pH maintained at 10–11 via buffer system

-

60–65°C reaction temperature

-

85–90% isolated yield

Alternative Coordination-Assisted Synthesis

Dicobalt hexacarbonyl complexes facilitate alkyne insertion reactions at mild conditions (40–50°C), producing metallated derivatives suitable for advanced material synthesis :

Functional Applications

Polymer Chemistry

As a crosslinking agent in elastomer production, the compound enhances key material properties:

| Polymer Type | Property Improvement | Mechanism |

|---|---|---|

| Nitrile Rubber (NBR) | Tensile strength ↑40% | Disulfide network formation |

| Silicone Elastomers | Thermal stability ↑220°C | Radical scavenging |

| Polyurethane Adhesives | Peel strength ↑3.2 N/mm | Thiol-ene click chemistry |

In polyurethane systems, it achieves 92% conversion in thiol-ene reactions within 15 minutes at 80°C, outperforming traditional dithiol crosslinkers .

Nanotechnology

Gold nanoparticle (AuNP) functionalization studies demonstrate:

-

78% surface coverage efficiency at 1mM concentration

-

Stable self-assembled monolayers (SAMs) with tilt angle

Coordination Chemistry

Cobalt complexation studies reveal distinctive behavior:

-

core formation with bond length

-

NMR shift at 12,450 ppm (cf. free Co at 10,200 ppm)

-

Catalytic turnover frequency (TOF) of 140 h⁻¹ in alkyne cyclotrimerization

Biological Activity

Antioxidant Capacity

In vitro assays show concentration-dependent radical scavenging:

| Assay | IC₅₀ Value | Reference Compound (IC₅₀) |

|---|---|---|

| DPPH | 48 μM | Ascorbic acid (52 μM) |

| ABTS | 39 μM | Trolox (41 μM) |

| Superoxide Anion | 112 μM | Quercetin (98 μM) |

Mechanistic studies indicate hydrogen atom transfer (HAT) dominates at physiological pH, with calculated bond dissociation enthalpy for S-H bonds.

| Organism | MIC (μg/mL) | MBIC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 128 | 256 |

| Pseudomonas aeruginosa | 256 | 512 |

| Candida albicans SC5314 | 512 | 1024 |

Biofilm disruption occurs through thiol-mediated glutathione depletion ( at 64 μg/mL).

| Time (months) | Parent Compound (%) | Oxidation Product |

|---|---|---|

| 0 | 100 | - |

| 3 | 92.4 | Bis(2-sulfinylethyl) sulfide |

| 6 | 84.1 | Disulfide dimer |

Emerging Research Directions

Radiation-Resistant Materials

Incorporation into epoxy matrices enhances gamma radiation stability:

-

500 kGy dose tolerance (vs. 200 kGy for controls)

-

87% tensile strength retention post-irradiation

Lithium-Sulfur Batteries

As polysulfide shuttle inhibitor:

-

Coulombic efficiency ↑ from 78% to 94%

-

Capacity retention: 812 mAh/g after 200 cycles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume